Bromodichloroacetaldehyde
Overview
Description
Bromodichloroacetaldehyde is a halogenated acetaldehyde compound with the molecular formula C₂HBrCl₂O and a molecular weight of 191.84 g/mol . It is commonly found as a disinfection byproduct in drinking water, formed during the chlorination process . This compound is known for its genotoxic properties and is used primarily in research settings .
Scientific Research Applications
Bromodichloroacetaldehyde is primarily used in scientific research due to its genotoxic properties. It is utilized in studies related to:
Chemistry: As a reagent in organic synthesis and halogenation reactions.
Biology: To study the effects of halogenated compounds on biological systems.
Medicine: In research on the genotoxic effects of disinfection byproducts.
Industry: As a reference compound in the analysis of water disinfection byproducts
Safety and Hazards
Future Directions
While the specific future directions for Bromodichloroacetaldehyde are not explicitly mentioned in the retrieved sources, it is part of the broader field of study of disinfection byproducts in drinking water . This field continues to evolve with ongoing research into the effects of these byproducts and methods to mitigate their presence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodichloroacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the controlled addition of bromine and chlorine to acetaldehyde under specific conditions to achieve the desired halogenation .
Industrial Production Methods: In industrial settings, this compound is produced by the halogenation of acetaldehyde using bromine and chlorine gases. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Mechanism of Action
The genotoxic effects of bromodichloroacetaldehyde are primarily due to its ability to form DNA adducts, leading to mutations and cellular damage. The compound interacts with cellular DNA, causing structural changes that can result in genotoxicity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
- Dichloroacetaldehyde
- Bromoacetaldehyde
- Trichloroacetaldehyde
- Dibromoacetaldehyde
Comparison: Bromodichloroacetaldehyde is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to dichloroacetaldehyde and bromoacetaldehyde, this compound exhibits higher genotoxicity and different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
2-bromo-2,2-dichloroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWNORMONAZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021507 | |
Record name | Bromodichloroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34619-29-9 | |
Record name | Bromodichloroacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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